Fluorination-Driven Lipophilicity Modulation vs. Non-Fluorinated Analog
The target compound exhibits a computed XLogP3-AA of 0.5, compared to a computed XLogP3-AA of 0.2 for the non-fluorinated analog 6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8) [1][2]. The +0.3 log unit increase in lipophilicity, attributable to the single fluorine substitution, is consistent with the established trend that aryl fluorination increases logD by approximately 0.2–0.4 units per fluorine in heteroaromatic systems [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 6-(Pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8): XLogP3-AA = 0.2 |
| Quantified Difference | ΔXLogP3-AA = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A measured increase in lipophilicity directly impacts membrane permeability and oral absorption potential, making the fluorinated compound a more suitable starting point for cell-permeable probe development.
- [1] PubChem Compound Summary for CID 65642485, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1469732-95-3 (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary for 6-(Pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1192814-34-8 (accessed 2026-05-01). View Source
- [3] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. https://doi.org/10.1002/cbic.200301023 View Source
